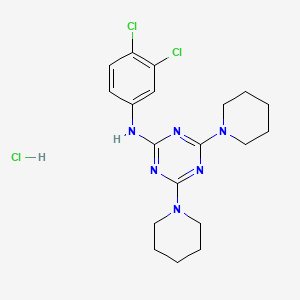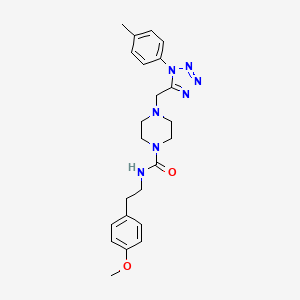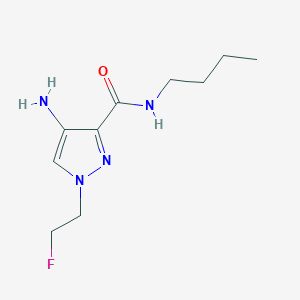
N-(3,4-dichlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3,4-dichlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are two piperidine rings and a 3,4-dichlorophenyl group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms, and 3,4-dichlorophenyl is a phenyl ring (a six-membered carbon ring, equivalent to a benzene ring) with chlorine atoms attached at the 3 and 4 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For example, the Suzuki-Miyaura cross-coupling reaction is a common method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds . This could potentially be used to attach the 3,4-dichlorophenyl group to the triazine ring.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being planar and aromatic, would likely contribute to the overall stability of the molecule. The piperidine rings could exist in chair conformations, which are typically the most stable conformation for six-membered rings. The 3,4-dichlorophenyl group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the triazine ring, piperidine rings, and 3,4-dichlorophenyl group each offer different possibilities for reactions. For example, the triazine ring could potentially undergo reactions with nucleophiles at the carbon positions of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged species would all influence its properties. For example, the presence of the hydrochloride group suggests that this compound might be a salt, which could influence its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Triazine derivatives are synthesized through various chemical reactions, contributing significantly to organic and medicinal chemistry. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlight the methodological advancements in creating triazine compounds with potential biological applications (Bektaş et al., 2007). Similarly, the crystal structure analysis of triazine-based compounds, such as anilazine, provides critical insights into their molecular geometry and intermolecular interactions, which are essential for understanding their chemical behavior and potential applications (Jeon et al., 2014).
Antimicrobial and Antitumor Activities
The evaluation of triazine derivatives for their antimicrobial and antitumor activities is a significant area of research. For example, some 1,2,4-triazine derivatives bearing the piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014). These studies provide valuable information on the biological applications of triazine derivatives and related compounds.
Molecular Interaction Studies
Investigating the molecular interactions of triazine derivatives with biological targets is crucial for developing potential therapeutic agents. For instance, the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor offers insights into the compound's binding mechanisms and its potential implications in drug design (Shim et al., 2002).
Antihypertensive Agents
The search for new antihypertensive agents has also led to the exploration of triazine derivatives. A study on 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines revealed their potential as antihypertensive and diuretic agents in animal models, demonstrating the diverse therapeutic applications of triazine-based compounds (Meyer et al., 1989).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N6.ClH/c20-15-8-7-14(13-16(15)21)22-17-23-18(26-9-3-1-4-10-26)25-19(24-17)27-11-5-2-6-12-27;/h7-8,13H,1-6,9-12H2,(H,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEDMAREMJMCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)N4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-5-(3-chloropyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2662436.png)
![Methyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2662438.png)

![N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2662444.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)



![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B2662451.png)
![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)



